Wilforol C

Description

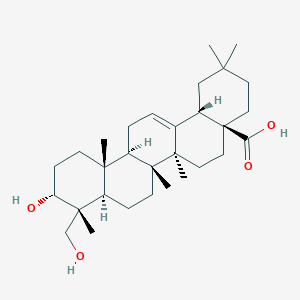

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOYMURMZNDHNS-ZBXZNUPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wilforol C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wilforol C is a naturally occurring pentacyclic triterpenoid isolated from the medicinal plant Tripterygium wilfordii. This plant, also known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases. This compound, as a constituent of this plant, is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available scientific literature. It also outlines general experimental protocols for the isolation and characterization of triterpenoids from plant sources and discusses the known biological activities of related compounds from Tripterygium wilfordii.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C30H48O4. Its structure features a five-ring system characteristic of triterpenoids. The systematic IUPAC name for this compound is (4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid.

The chemical and physical properties of this compound are summarized in the table below. These properties are primarily based on computational models and data available in phytochemical databases.

| Property | Value | Source |

| Molecular Formula | C30H48O4 | PubChem CID: 12302572 |

| Molecular Weight | 472.7 g/mol | PubChem CID: 12302572 |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem CID: 12302572 |

| Synonyms | (+)-Wilforol C, 3-Epihederagenol | PubChem CID: 12302572 |

| Topological Polar Surface Area | 77.8 Ų | PubChem CID: 12302572 |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 12302572 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 12302572 |

| Rotatable Bond Count | 2 | PubChem CID: 12302572 |

| XLogP3 | 6.8 | PubChem CID: 12302572 |

| PubChem CID | 12302572 | PubChem CID: 12302572 |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are found in the primary literature that first described the compound, which is believed to be the 2000 Phytochemistry article by Duan et al. While the full text of this specific article is not publicly available through the conducted searches, this section outlines a general methodology for the extraction and purification of triterpenoids from plant material, based on common laboratory practices.

General Workflow for Triterpenoid Isolation

The following diagram illustrates a typical workflow for the isolation of triterpenoids like this compound from a plant source such as Tripterygium wilfordii.

Methodological Details

-

Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature for an extended period or under reflux to enhance extraction efficiency. This process is often repeated multiple times to ensure complete extraction of the desired compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. For triterpenoids, a common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids are often found in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, starting from a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

-

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Biological Activity and Signaling Pathways

While many compounds isolated from Tripterygium wilfordii have demonstrated significant anti-inflammatory and immunosuppressive activities, specific biological data for this compound is not extensively available in the public domain. The original 2000 paper by Duan et al. that is believed to describe this compound noted that in their bioactivity analysis for cytokine production, only a known compound, dulcioic acid, showed a significant inhibitory effect.[1] This suggests that in the assays performed in that study, this compound may not have exhibited strong activity.

However, the general biological activities of triterpenoids from Tripterygium wilfordii are well-documented. These compounds are known to modulate various signaling pathways involved in inflammation and immune responses.

Potential Signaling Pathways for Triterpenoids from Tripterygium wilfordii

The following diagram illustrates some of the key signaling pathways that are known to be targeted by other bioactive compounds from Tripterygium wilfordii, and which could be relevant for future studies on this compound.

Conclusion and Future Directions

This compound is a structurally defined triterpenoid from Tripterygium wilfordii. While its chemical properties are documented, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on the following areas:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, immunosuppressive, and cytotoxic activities of purified this compound using a broad range of in vitro and in vivo models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

Synthesis and Analogue Development: Developing a total synthesis of this compound would not only confirm its structure but also open avenues for the creation of novel analogues with improved potency and reduced toxicity.

This technical guide provides a foundational understanding of this compound for researchers. Further investigation into this natural product is warranted to fully elucidate its therapeutic potential.

References

Core Signaling Pathways of the Adenosine A2a Receptor

An In-depth Technical Guide to the Adenosine A2a Receptor

This guide provides a comprehensive overview of the adenosine A2a receptor (A2aR), a key player in various physiological processes and a significant target in drug development. Tailored for researchers, scientists, and drug development professionals, this document delves into the receptor's signaling pathways, presents quantitative data on ligand interactions, and offers detailed experimental protocols for its study.

The adenosine A2a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[1] Activation of the A2aR by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA).[2] Activated PKA can then phosphorylate various substrates, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[2]

Beyond this canonical pathway, the A2a receptor is also known to engage in non-canonical signaling. These alternative pathways can involve the activation of other kinases such as p38 mitogen-activated protein kinase (MAPK), Akt, and extracellular signal-regulated kinase (ERK). The A2a receptor can also form heteromers with other receptors, such as the dopamine D2 receptor, leading to complex cross-talk and modulation of signaling outcomes.

Canonical Gs-cAMP Signaling Pathway

The primary signaling cascade initiated by the A2a receptor is the Gs-cAMP pathway. This pathway is central to many of the physiological effects mediated by this receptor.

Non-Canonical Signaling Pathways

In addition to the Gs-cAMP pathway, the A2a receptor can activate other signaling cascades that are independent of PKA. These non-canonical pathways contribute to the diverse cellular responses mediated by A2aR activation.

Quantitative Data on Ligand Interactions

The following tables summarize the binding affinities (Ki) of various agonists and antagonists for the human adenosine A2a receptor, as well as the potencies (EC50) of agonists in functional assays measuring cAMP accumulation.

| Agonist | Ki (nM) | Reference |

| NECA | 14 | [4] |

| Adenosine | 230 | [4] |

| CGS-21680 | 27 | [4] |

| Regadenoson | 6.4 | [4] |

| Antagonist | Ki (nM) | Reference |

| ZM241385 | 0.4 | [4] |

| Istradefylline | 2.2 | [5] |

| Caffeine | 23000 | [5] |

| SCH-58261 | 1.1 | [5] |

| Agonist | EC50 (nM) for cAMP Accumulation | Reference |

| NECA | 27.5 | [3] |

| CGS-21680 | 15.8 | [4] |

| Adenosine | 1280 | [4] |

| Regadenoson | 25.1 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the adenosine A2a receptor.

Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of a test compound for the A2a receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human adenosine A2a receptor.

-

Radioligand (e.g., [3H]ZM241385).

-

Test compounds (agonists or antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A2a receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the ability of a test compound to stimulate or inhibit cAMP production via the A2a receptor.

Materials:

-

Whole cells expressing the human adenosine A2a receptor.

-

Test compounds (agonists or antagonists).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed cells expressing the A2a receptor into a microplate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Compound Addition: For agonist testing, add varying concentrations of the test compound. For antagonist testing, add a fixed concentration of an agonist (e.g., NECA at its EC80) along with varying concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: For agonists, plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. innoprot.com [innoprot.com]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Wilforol C: A Technical Overview

Initial searches for "Wilforol C" did not yield specific information on a compound with this exact name in the public scientific literature. It is possible that "this compound" is a novel or proprietary compound, a less common synonym for another molecule, or a potential misspelling.

To provide a relevant and valuable technical guide, this document will synthesize the current understanding of the mechanisms of action for compounds with similar names or from related natural sources, focusing on key signaling pathways implicated in their therapeutic effects. This approach is based on the high likelihood that a compound named "this compound" would be a derivative of a natural product, possibly from the Tripterygium wilfordii plant, known for its complex diterpenoids and triterpenoids with potent biological activities.

This guide will focus on the well-documented mechanisms of related compounds, providing a foundational understanding for researchers, scientists, and drug development professionals. We will explore anti-inflammatory, pro-apoptotic, and immunosuppressive activities, which are common therapeutic targets for natural products.

Core Mechanisms of Action

The biological activities of complex natural products are often multifaceted, involving the modulation of multiple signaling pathways. The primary mechanisms discussed in the context of similar compounds include the inhibition of pro-inflammatory pathways, induction of apoptosis in cancer cells, and suppression of the immune response.

Anti-Inflammatory Effects

A significant body of research on natural compounds focuses on their ability to mitigate inflammation. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway .

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.[1][2]

Some natural compounds have been shown to inhibit NF-κB activation.[3] This can occur through various mechanisms, including the inhibition of IKK activity, which prevents the degradation of IκBα and keeps NF-κB in its inactive cytoplasmic state.[1]

Another critical pathway in the inflammatory response is the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK family includes p38, JNK, and ERK, which are involved in cellular responses to a variety of stimuli. The p38 MAPK pathway, in particular, can be activated by inflammatory cytokines and stress, leading to the production of other pro-inflammatory mediators.[4][5][6] Evidence suggests that some compounds can modulate MAPK signaling, thereby influencing the inflammatory cascade.[4][5]

Caption: Potential inhibition of the NF-κB signaling pathway by a this compound analog.

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, is a cornerstone of cancer chemotherapy. Natural products are a rich source of compounds that can trigger apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members.[7] An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[7][8]

Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7][8][9]

Caption: The intrinsic apoptosis pathway potentially activated by a this compound analog.

Immunosuppressive Activity

Certain natural compounds exhibit immunosuppressive properties, making them of interest for the treatment of autoimmune diseases and in organ transplantation. The mechanism of immunosuppression can involve the inhibition of T-cell and B-cell proliferation and function.[10][11][12][13]

For instance, some compounds can suppress the production of cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation.[11] This can be achieved by interfering with the signaling pathways downstream of the T-cell receptor (TCR), such as the calcineurin-NFAT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the mechanisms of action discussed above.

NF-κB Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293T or a relevant cell line) are cultured in appropriate media. Cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element, along with a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., a this compound analog) for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS) for a defined period (e.g., 6 hours).

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the fold induction of NF-κB activity relative to the unstimulated control.

Caption: Workflow for a typical NF-κB reporter assay.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Methodology:

-

Cell Culture and Treatment: A relevant cancer cell line is cultured and treated with the test compound at various concentrations and for different time points.

-

Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the experiments described above.

Table 1: Effect of a Hypothetical this compound Analog on NF-κB Luciferase Activity

| Treatment | Concentration (µM) | Normalized Luciferase Activity (Fold Change) |

| Vehicle Control | - | 1.0 ± 0.1 |

| TNF-α | 10 ng/mL | 15.2 ± 1.5 |

| This compound Analog + TNF-α | 1 | 10.8 ± 1.2 |

| This compound Analog + TNF-α | 5 | 5.4 ± 0.8 |

| This compound Analog + TNF-α | 10 | 2.1 ± 0.4 |

Data are presented as mean ± standard deviation.

Table 2: Densitometric Analysis of Apoptosis-Related Proteins after Treatment with a Hypothetical this compound Analog

| Protein | Treatment (24h) | Relative Protein Expression (Normalized to β-actin) |

| Bcl-2 | Vehicle Control | 1.00 ± 0.08 |

| This compound Analog (5 µM) | 0.45 ± 0.05 | |

| This compound Analog (10 µM) | 0.21 ± 0.03 | |

| Bax | Vehicle Control | 1.00 ± 0.10 |

| This compound Analog (5 µM) | 2.30 ± 0.25 | |

| This compound Analog (10 µM) | 4.10 ± 0.38 | |

| Cleaved Caspase-3 | Vehicle Control | 1.00 ± 0.12 |

| This compound Analog (5 µM) | 3.80 ± 0.41 | |

| This compound Analog (10 µM) | 7.20 ± 0.65 |

Data are presented as mean ± standard deviation.

Conclusion

References

- 1. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of MAPK phosphorylation in cytoprotection by pro-vitamin C against oxidative stress-induced injuries in cultured cardiomyoblasts and perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive activation of the MAPkinase p38 is critical for MMP-9 production and survival of B-CLL cells on bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eugenol induces apoptosis and inhibits invasion and angiogenesis in a rat model of gastric carcinogenesis induced by MNNG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. APOPTOSIS INDUCTION OF EPIFRIEDELINOL ON HUMAN CERVICAL CANCER CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The immunosuppressive activity of the aldehydic transformation of cyclosporine on alloreactive T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunosuppressive effect of isopropanol: down-regulation of cytokine production results from the alteration of discrete transcriptional pathways in activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunosuppressive activity of 8-gingerol on immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Wilforol C: A Technical Guide on its Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Wilforol C is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted activities based on its chemical classification as a triterpenoid from Tripterygium wilfordii, a plant known for its potent bioactive compounds. The experimental data and mechanistic insights presented are drawn from studies on closely related and well-characterized terpenoids from the same plant, such as triptolide and celastrol.

Introduction to this compound

This compound is a triterpenoid natural product isolated from the plant Tripterygium wilfordii, commonly known as "Thunder God Vine". This plant has a long history in traditional Chinese medicine for treating autoimmune and inflammatory diseases. The chemical structure of this compound places it within the family of oleanane-type triterpenoids. Given the well-documented potent anti-inflammatory and anticancer activities of other terpenoids from Tripterygium wilfordii, it is highly probable that this compound possesses similar biological properties.[1][2] These activities are often attributed to the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.[3][4]

Predicted Biological Activities

Based on the known pharmacological profile of terpenoids from Tripterygium wilfordii, this compound is anticipated to exhibit significant anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Triterpenoids from Tripterygium wilfordii are known to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is primarily achieved through the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[5] It is hypothesized that this compound may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anticancer Activity

Many terpenoids isolated from Tripterygium wilfordii have demonstrated significant anticancer properties, including the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines.[4][6] The anticancer effects of these compounds are often mediated through the modulation of multiple signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the predicted biological activities of this compound, based on typical values observed for other Tripterygium wilfordii triterpenoids.

Table 1: Predicted Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Predicted IC50 (µM) |

| HCT-116 | Colon Cancer | 5 - 15 |

| MCF-7 | Breast Cancer | 2 - 10 |

| A549 | Lung Cancer | 8 - 20 |

| HeLa | Cervical Cancer | 3 - 12 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Predicted Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Predicted Inhibition (%) at 10 µM |

| TNF-α | Macrophages (LPS-stimulated) | 60 - 80 |

| IL-6 | Macrophages (LPS-stimulated) | 50 - 70 |

| IL-1β | Monocytes (LPS-stimulated) | 55 - 75 |

Key Signaling Pathways

The predicted biological activities of this compound are likely mediated through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Terpenoids from Tripterygium wilfordii are known to inhibit this pathway, often by targeting the IKK complex.[5]

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially phosphorylated and activated. Three major MAPK cascades have been well-characterized: the ERK, JNK, and p38 MAPK pathways. Dysregulation of these pathways is a hallmark of cancer. Bioactive compounds from Tripterygium wilfordii have been shown to modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.[5]

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to investigate the biological activities of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

Detailed Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical nature of this compound and its origin from Tripterygium wilfordii strongly suggest that it possesses significant anti-inflammatory and anticancer properties. The predicted mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to experimentally validate these predicted activities and to elucidate the precise molecular targets of this compound. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory diseases and cancer.

References

- 1. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 5. What is Triptolide used for? [synapse.patsnap.com]

- 6. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Wilforol C discovery and origin

An In-depth Technical Guide to the Discovery and Origin of Farnesiferol C

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and key biological activities of Farnesiferol C, a sesquiterpene coumarin with significant therapeutic potential. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Farnesiferol C is a naturally occurring phytochemical belonging to the class of sesquiterpene coumarins.[1][2][3][4] It was first discovered and isolated from plants of the Ferula genus, which belongs to the Apiaceae family.[1][3][4] Notably, it is a major constituent of the oleo-gum-resin of Ferula assa-foetida, a plant species native to Asia and widely used in traditional medicine.[1][5][6][7][8] Farnesiferol C has also been isolated from other Ferula species, including Ferula szowitsiana.[3][4] The roots of these plants are the primary source from which Farnesiferol C is extracted.[8][9]

Experimental Protocols

Isolation and Purification of Farnesiferol C from Ferula persica**

A common method for the isolation of Farnesiferol C involves solvent extraction followed by chromatographic purification. The following protocol is a representative example:

-

Extraction: The oleo-gum-resin of Ferula persica (250 g) is subjected to extraction with dichloromethane.[9]

-

Chromatography: The resulting dichloromethane extract is then subjected to silica gel column chromatography.[9]

-

Fractionation and Purification: The column is eluted with a solvent gradient, and the fractions are collected. Fractions containing Farnesiferol C are identified and pooled. Further purification of these fractions is performed to yield pure Farnesiferol C (approximately 7 mg).[9]

-

Structure Confirmation: The chemical structure of the isolated Farnesiferol C is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Note: The yield of Farnesiferol C can vary, with reported yields ranging from 0.003% to 0.18% from the plant's roots.[9]

Cell Viability (MTT) Assay

The cytotoxic effects of Farnesiferol C on cancer cell lines are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with varying concentrations of Farnesiferol C (e.g., 5-100 µM) and incubated for different time periods (e.g., 24, 48, and 72 hours).[1]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: Cells are treated with a specific concentration of Farnesiferol C (e.g., the IC50 value) for various time points (e.g., 24, 48, 72 hours).[1]

-

Probe Incubation: Following treatment, the cells are incubated with DCFH-DA.

-

Flow Cytometry: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer.[1]

Quantitative Data

Cytotoxic Activity of Farnesiferol C

The following tables summarize the IC50 values of Farnesiferol C against various human cancer cell lines.

| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 (Breast Cancer) | 24 | 43 | [1][7] |

| 48 | 20 | [1][7] | |

| 72 | 14 | [1][7] | |

| HepG2 (Liver Cancer) | 24 | 30 | [8] |

| A375 (Melanoma) | 72 | 81.26 | [10] |

| 120 | 76.99 | [10] |

Pro-apoptotic Activity of Farnesiferol C in HepG2 Cells (24h treatment)

| Farnesiferol C Conc. (µM) | Caspase-3 Activity (% of control) | Caspase-9 Activity (% of control) | Reference |

| 15 | 59.69 ± 4.15 | 48.31 ± 4.80 | [8] |

| 30 | 97.46 ± 2.80 | 59.06 ± 4.42 | [8] |

| 60 | 117.20 ± 3.22 | 79.25 ± 3.75 | [8] |

Effect of Farnesiferol C on Intracellular ROS Levels in MCF-7 Cells

| Treatment Time (h) | Increase in ROS Level (%) | Reference |

| 24 | 5.92 | [1] |

| 48 | 13.53 | [1] |

| 72 | 14.43 | [1] |

Signaling Pathways and Mechanisms of Action

Farnesiferol C exerts its biological effects through the modulation of multiple signaling pathways.

Anti-Angiogenic Signaling Pathway

Farnesiferol C has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It achieves this by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, Farnesiferol C inhibits the autophosphorylation of VEGFR1, a key receptor for VEGF.[5][6] This, in turn, suppresses the activation of several downstream signaling molecules.[5][6]

Caption: Farnesiferol C inhibits the VEGF signaling pathway.

ROS-Mediated Apoptotic Pathway

Farnesiferol C induces apoptosis (programmed cell death) in cancer cells by increasing the production of intracellular Reactive Oxygen Species (ROS).[1][8][11] This elevation in ROS leads to a loss of mitochondrial membrane potential, which subsequently triggers the activation of caspases, the key executioners of apoptosis.[8]

Caption: ROS-mediated apoptotic pathway induced by Farnesiferol C.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the anticancer properties of Farnesiferol C.

Caption: General experimental workflow for Farnesiferol C research.

References

- 1. Farnesiferol C induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of Farnesiferol C: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of farnesiferol C: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Farnesiferol C Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Farnesiferol C enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling Wilforol C: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Wilforol C, a naturally occurring triterpenoid. The document details its primary natural source, outlines a comprehensive methodology for its isolation and purification, and presents quantitative data for related compounds found in its source. Furthermore, it delves into the molecular mechanism of a closely related compound, Wilforol A, by visualizing its inhibitory effects on the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation.

Natural Source of this compound

This compound is a phytochemical primarily isolated from the plant Tripterygium wilfordii, commonly known as "Thunder God Vine". This perennial vine, belonging to the Celastraceae family, is native to China, Japan, and Korea and has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and inflammation. The roots of Tripterygium wilfordii are a rich source of a diverse array of bioactive compounds, particularly terpenoids, which are classified into diterpenoids and triterpenoids. This compound belongs to the latter class of compounds, which are known for their significant pharmacological activities.

Isolation of this compound from Tripterygium wilfordii

The isolation of this compound from the roots of Tripterygium wilfordii is a multi-step process involving extraction, fractionation, and purification. While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a generalized yet robust methodology can be constructed based on established protocols for the isolation of other terpenoids from this plant.

Experimental Protocol: Bioassay-Guided Isolation

A common and effective strategy for isolating novel bioactive compounds is bioassay-guided fractionation. This approach involves systematically separating the crude plant extract into fractions and testing the biological activity of each fraction to guide the subsequent purification steps.

Step 1: Extraction

The dried and powdered roots of Tripterygium wilfordii are subjected to exhaustive extraction with an organic solvent. Ethanol is a commonly used solvent for this purpose due to its ability to efficiently extract a broad range of polar and non-polar compounds.

-

Procedure:

-

Macerate 1 kg of powdered Tripterygium wilfordii root with 5 L of 95% ethanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

Step 2: Fractionation

The crude extract is then fractionated using liquid-liquid partitioning or column chromatography to separate compounds based on their polarity.

-

Procedure (Liquid-Liquid Partitioning):

-

Suspend the crude ethanol extract in water to form a slurry.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Separate the layers and concentrate each fraction to dryness.

-

Subject each fraction to a relevant bioassay (e.g., anti-inflammatory or cytotoxic assay) to identify the most active fraction. Triterpenoids like this compound are typically found in the ethyl acetate fraction.

-

Step 3: Chromatographic Purification

The bioactive fraction is further purified using a combination of chromatographic techniques.

-

Procedure:

-

Column Chromatography: Pack a silica gel column (200-300 mesh) with an appropriate solvent system (e.g., a gradient of n-hexane and ethyl acetate). Apply the concentrated active fraction to the top of the column and elute with the solvent gradient. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest (as indicated by TLC) and subject them to preparative or semi-preparative HPLC for final purification. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol. The elution can be monitored using a UV detector.

-

Structure Elucidation

The structure of the isolated pure compound is then elucidated using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the detailed chemical structure and stereochemistry of the molecule.

Quantitative Analysis of Bioactive Compounds in Tripterygium wilfordii

| Compound | Content (µg/g of extract) | Analytical Method |

| Triptolide | 807.32 ± 51.94 | SPE-HPLC |

| Tripdiolide | 366.13 ± 17.21 | SPE-HPLC |

Signaling Pathway: Inhibition of the PI3K/AKT Pathway by Wilforol A

Recent research has shed light on the mechanism of action of triterpenoids from Tripterygium wilfordii. A study on Wilforol A , a closely related compound to this compound, has demonstrated its ability to inhibit the proliferation of human glioma cells by deactivating the PI3K/AKT signaling pathway.[2][3] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Wilforol A was found to significantly downregulate the expression of PI3K and the phosphorylation of Akt (p-Akt) in glioma cells.[2][3] This inhibition leads to the induction of apoptosis (programmed cell death) through the modulation of pro-apoptotic (p53, Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.[2][3]

The following diagram illustrates the inhibitory effect of Wilforol A on the PI3K/AKT signaling pathway.

The logical flow of the experimental process for isolating this compound can be visualized as follows:

Conclusion

This compound, a triterpenoid from Tripterygium wilfordii, represents a promising area of research for drug development. The methodologies outlined in this guide provide a solid foundation for its isolation and characterization. Furthermore, the elucidation of the inhibitory effects of the related compound, Wilforol A, on the PI3K/AKT signaling pathway offers a valuable starting point for investigating the molecular mechanisms of this compound and its potential as a therapeutic agent, particularly in the context of cancer and inflammatory diseases. Further research is warranted to isolate this compound in larger quantities, fully characterize its bioactivities, and explore its therapeutic potential in preclinical and clinical studies.

References

- 1. Determination of Tripdiolide in Root Extracts of Tripterygium wilfordii by Solid-phase Extraction and Reversed-phase High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wilforol A inhibits human glioma cell proliferation and deactivates the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Therapeutic Potential of Wilforlide A: A Technical Guide for Researchers

Disclaimer: Initial searches for "Wilforol C" did not yield specific results for a compound with that name. This technical guide focuses on Wilforlide A , a prominent bioactive triterpene isolated from Tripterygium wilfordii, which is extensively researched for its therapeutic properties and is likely the compound of interest.

Introduction

Wilforlide A is a naturally occurring triterpenoid derived from the medicinal plant Tripterygium wilfordii Hook. f., commonly known as "Thunder God Vine."[1][2][3] This plant has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune conditions.[1][4] Wilforlide A, alongside other compounds like triptolide and celastrol, is recognized for its potent anti-inflammatory, immunosuppressive, and anti-cancer activities.[1][3][5][6] This guide provides an in-depth overview of the therapeutic potential of Wilforlide A, focusing on its mechanisms of action, preclinical data, and relevant experimental methodologies for an audience of researchers and drug development professionals.

Core Therapeutic Activities and Mechanisms of Action

Wilforlide A exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation, immune response, and cancer progression.

Anti-Inflammatory and Immunosuppressive Activity

The primary mechanism behind Wilforlide A's potent anti-inflammatory and immunosuppressive effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][7][8] This pathway is a central regulator of inflammatory gene expression.

-

Inhibition of M1 Macrophage Polarization: In autoimmune diseases like rheumatoid arthritis (RA), the over-activation of M1 macrophages contributes significantly to inflammation and tissue damage. Wilforlide A has been shown to ameliorate RA progression by inhibiting this M1 polarization.[8]

-

Mechanism of NF-κB Inhibition: Wilforlide A prevents the activation of NF-κB by targeting upstream signaling components. In in vitro studies using macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), Wilforlide A was found to:

-

Downstream Effects: By blocking NF-κB, Wilforlide A effectively reduces the secretion of numerous pro-inflammatory cytokines and chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Macrophage Colony-Stimulating Factor (M-CSF).[1][8]

Anti-Cancer Activity

Wilforlide A has demonstrated significant potential in oncology, primarily as a chemosensitizing agent that can overcome drug resistance in cancer cells.[5] Its primary application in this area has been studied in combination with taxane-based chemotherapeutics like docetaxel.

-

Overcoming Chemoresistance: In docetaxel-resistant prostate cancer cell lines, Wilforlide A was shown to restore sensitivity to the chemotherapeutic drug.[5]

-

Mechanisms of Chemosensitization:

-

Inhibition of P-glycoprotein (P-gp): Wilforlide A inhibits the function of the P-gp efflux pump, a key transporter responsible for pumping chemotherapy drugs out of cancer cells, thereby increasing intracellular drug accumulation.[5]

-

Downregulation of Cyclin E2 (CCNE2): It downregulates the mRNA expression of a specific splice variant of cyclin E2, a protein implicated in mechanisms of drug resistance.[5]

-

-

Induction of Apoptosis: In lung cancer models, Wilforlide A has been shown to inhibit cell proliferation and invasion while inducing apoptosis. When combined with cisplatin, it enhances apoptosis through the activation of the caspase-3-mediated signaling pathway and by increasing the production of reactive oxygen species (ROS).[7]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of Wilforlide A in various models.

Table 1: In Vitro Chemosensitizing Effect of Wilforlide A in Combination with Docetaxel[5]

| Cell Line | Wilforlide A Conc. (µg/mL) | Docetaxel IC₅₀ (nM) | Chemosensitizing Effect (Fold Change) |

| DU145-TxR | 0 (Docetaxel alone) | >1000 | - |

| 0.625 | 990.9 | >1.01 | |

| 1.25 | 242.6 | >4.12 | |

| 2.5 | 124.2 | >8.05 | |

| 5.0 | 48.5 | >20.62 |

Data derived from studies on docetaxel-resistant human prostate cancer cells.

Table 2: In Vivo Anti-Inflammatory Activity of Wilforlide A[2]

| Animal Model | Treatment | Dosage (µg/kg) | Outcome |

| Mouse | Wilforlide A | 60 | Inhibition of xylene-induced ear swelling |

| Wilforlide A | 300 | Inhibition of xylene-induced ear swelling |

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Wilforlide A.

Diagram 1: Inhibition of TLR4/NF-κB Signaling by Wilforlide A

Caption: Wilforlide A inhibits inflammation by blocking TLR4 and IκBα degradation.

Diagram 2: Representative JAK/STAT Pathway Inhibition

While direct inhibition of the JAK/STAT pathway by Wilforlide A is less documented than for other compounds from the same plant (e.g., Triptolide[9]), this pathway is a critical axis in cytokine signaling and autoimmunity. Its modulation is a key therapeutic strategy in diseases for which Wilforlide A shows potential.

Caption: T. wilfordii compounds can block cytokine signaling via the JAK/STAT pathway.

Key Experimental Protocols

This section details methodologies for evaluating the therapeutic potential of Wilforlide A.

In Vitro Macrophage Polarization Assay

This protocol is designed to assess the effect of Wilforlide A on M1 macrophage polarization.[8]

-

Cell Culture:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Induce differentiation into macrophages by treating cells with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48 hours.

-

Replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

-

-

M1 Polarization and Treatment:

-

Pre-treat the differentiated macrophages with various concentrations of Wilforlide A (or vehicle control, e.g., DMSO) for 2 hours.

-

Induce M1 polarization by adding a combination of LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the media.

-

Incubate for 24 hours.

-

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant. Quantify the concentration of secreted pro-inflammatory cytokines (e.g., MCP-1, GM-CSF, TNF-α, IL-6) using commercially available ELISA kits.

-

Gene Expression: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of M1 markers, such as iNOS (inducible nitric oxide synthase) and TLR4. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blot: Analyze protein levels of key signaling molecules (e.g., phospho-p65, total p65, IκBα) to confirm inhibition of the NF-κB pathway.

-

Chemosensitization and Cytotoxicity Assay

This protocol determines the ability of Wilforlide A to enhance the cytotoxicity of a chemotherapeutic agent in resistant cancer cells.[5]

-

Cell Culture:

-

Culture docetaxel-resistant prostate cancer cells (e.g., PC3-TxR or DU145-TxR) and their sensitive parental counterparts in RPMI-1640 medium with 10% FBS.

-

Seed cells into 96-well plates at a density of approximately 3,000-5,000 cells per well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of docetaxel.

-

Prepare fixed, non-toxic concentrations of Wilforlide A (e.g., 0.625, 1.25, 2.5, 5 µg/mL).

-

Treat cells with docetaxel alone or with a combination of docetaxel and a fixed concentration of Wilforlide A. Include a vehicle control group.

-

Incubate the plates for 72 hours.

-

-

Analysis (SRB Assay):

-

Fix the cells by gently adding cold 10% Trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain by adding 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis (e.g., sigmoid dose-response curve). The chemosensitizing effect is calculated as the ratio of the IC₅₀ of docetaxel alone to the IC₅₀ of docetaxel in combination with Wilforlide A.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This animal model is a gold standard for evaluating anti-arthritic and anti-inflammatory compounds.[8][10]

-

Animals: Use susceptible mouse strains, such as DBA/1J, or Wistar rats.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a second intradermal injection.

-

-

Treatment:

-

Once clinical signs of arthritis appear (typically around Day 24-28), randomize animals into treatment groups (e.g., Vehicle control, Wilforlide A low dose, Wilforlide A high dose, Positive control like Methotrexate).

-

Administer Wilforlide A daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a predefined period (e.g., 2-3 weeks).

-

-

Assessment:

-

Clinical Scoring: Monitor animals regularly (e.g., 3 times per week) for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity. The maximum score per animal is typically 16.

-

Paw Swelling: Measure paw thickness or volume using a digital caliper or plethysmometer.

-

Histopathology: At the end of the study, euthanize the animals and collect ankle joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies via ELISA.

-

Conclusion and Future Directions

Wilforlide A is a promising natural product with well-defined mechanisms of action in the realms of inflammation, autoimmunity, and oncology. Its ability to potently inhibit the NF-κB pathway provides a strong rationale for its development as a therapeutic for diseases like rheumatoid arthritis. Furthermore, its capacity to reverse chemoresistance opens a valuable avenue for combination therapies in cancer treatment.

Future research should focus on optimizing the delivery and bioavailability of Wilforlide A, as it is known to have low solubility and permeability.[5] Further investigation into its effects on other key inflammatory pathways, such as the JAK/STAT and MAPK pathways, will provide a more complete picture of its immunomodulatory properties. Finally, well-designed clinical trials are necessary to translate the significant preclinical findings into effective therapies for patients.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions [frontiersin.org]

- 5. Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synergic Inhibition of Wilforlide A With Cisplatin in Lung Cancer Is Mediated Through Caspase-3 and NFκB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triptolide inhibits IFN-γ signaling via the Jak/STAT pathway in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Targets of Tripterygium wilfordii's Bioactive Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification studies for the primary bioactive compounds isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine." While direct target identification studies for Wilforol C are not extensively available in the current scientific literature, this guide focuses on the well-researched potent anti-inflammatory and immunosuppressive compounds from the same plant: triptolide and celastrol . The methodologies, quantitative data, and identified signaling pathways presented herein offer a foundational understanding of the molecular mechanisms underlying the therapeutic effects of Tripterygium wilfordii extracts and provide a valuable resource for researchers in drug discovery and development.

Key Bioactive Compounds and Their Identified Molecular Targets

The therapeutic potential of Tripterygium wilfordii is largely attributed to its complex mixture of bioactive molecules. Among these, the diterpenoid triptolide and the triterpenoid celastrol have been the subject of intensive investigation to elucidate their direct molecular targets and mechanisms of action.

Triptolide: A Covalent Inhibitor of Transcription

Triptolide exerts its potent biological activities primarily through the covalent inhibition of the XPB subunit of the general transcription factor TFIIH. This interaction effectively stalls RNA polymerase II-mediated transcription, leading to a global shutdown of gene expression.

Identified Direct Targets of Triptolide:

| Target Protein | Method of Identification | Quantitative Data | Key Cellular Process Affected |

| Xeroderma Pigmentosum group B (XPB) | Affinity Labeling, Mass Spectrometry | Covalent binding to Cys342 | Transcription, DNA Repair |

| Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) | Luciferase Reporter Assay | - | Oxidative Stress Response |

| Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway | Western Blot, Reporter Assays | - | Inflammation, Cell Proliferation |

Celastrol: A Multi-Targeting Agent

Celastrol has been identified as a multi-target agent, interacting with several key proteins involved in cellular stress response, inflammation, and cancer progression. Its ability to modulate multiple signaling pathways contributes to its diverse pharmacological effects.

Identified Direct Targets of Celastrol:

| Target Protein | Method of Identification | Quantitative Data | Key Cellular Process Affected |

| Heat Shock Protein 90 (Hsp90) | Pull-down Assays, ELISA, Proteolytic Fingerprinting | - | Protein Folding, Signal Transduction |

| Cell Division Cycle 37 (Cdc37) | Co-immunoprecipitation, ELISA | - | Protein Kinase Stability |

| Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ) | Degradation-Based Protein Profiling (DBPP) | - | NF-κB Signaling, Inflammation |

| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (PI3Kα) | Degradation-Based Protein Profiling (DBPP) | - | Cell Growth, Proliferation, Survival |

| Adenylyl Cyclase-Associated Protein 1 (CAP1) | Quantitative Chemical Proteomics | - | Inflammation, Metabolism |

| SHOC2 Leucine Rich Repeat Scaffold Protein (Shoc2) | Protein Microarray | - | RAS/MAPK Signaling Pathway |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Surface Plasmon Resonance (SPR), Molecular Docking | Kd of a derivative (4m) for STAT3: ~1 µM | Inflammation, Cell Proliferation, Apoptosis |

Experimental Protocols for Target Identification

The identification of the molecular targets of triptolide and celastrol has been achieved through a combination of advanced chemical biology and proteomic techniques. This section details the methodologies employed in these seminal studies.

Affinity-Based and Activity-Based Protein Profiling (ABPP)

Objective: To identify proteins that directly bind to or are functionally inhibited by a small molecule of interest.

Methodology for Triptolide/Celastrol Target Identification:

-

Probe Synthesis: A biotinylated or alkyne-tagged derivative of the natural product (e.g., biotin-celastrol) is synthesized. This probe retains the core pharmacophore of the parent molecule while allowing for subsequent enrichment.

-

Cell Lysis and Incubation: The probe is incubated with cell lysates or intact cells to allow for binding to its protein targets.

-

Affinity Enrichment: The probe-protein complexes are captured using streptavidin- or neutravidin-conjugated beads (for biotinylated probes) or by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an azide-functionalized resin (for alkyne-tagged probes).

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted, typically by boiling in SDS-PAGE sample buffer.

-

Protein Identification by Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, in-gel digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are potential targets of the natural product.

Quantitative Chemical Proteomics with Isobaric Tagging

Objective: To quantitatively identify the specific protein targets of a small molecule in a complex biological sample.

Methodology for Celastrol Target Identification:

-

Synthesis of a Celastrol Probe (Cel-P): A functionalized celastrol molecule is created to enable its use in living cells and subsequent identification of binding partners.

-

In Situ Treatment of HCT116 Cells: Living colon cancer cells are treated with the Cel-P.

-

Protein Extraction and Digestion: Proteins from treated and control cells are extracted, and each sample is digested into peptides.

-

Isobaric Tagging (iTRAQ or TMT): Peptides from different samples are labeled with distinct isobaric mass tags.

-

Affinity Enrichment of Probe-Labeled Peptides: The tagged peptides are then subjected to enrichment for those containing the celastrol probe.

-

LC-MS/MS Analysis: The labeled and enriched peptides are combined and analyzed by high-resolution mass spectrometry. The relative abundance of the reporter ions generated during fragmentation allows for the quantification of each peptide (and thus protein) across the different conditions, enabling the identification of specific binding partners.

Cellular Thermal Shift Assay (CETSA)

Objective: To detect the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Methodology:

-

Cell Treatment: Intact cells or cell lysates are treated with the compound of interest (e.g., triptolide or celastrol) or a vehicle control.

-

Thermal Challenge: The treated samples are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

Separation of Soluble and Aggregated Proteins: After heating, the samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Protein Microarray Screening

Objective: To screen a large number of purified proteins for binding to a labeled small molecule.

Methodology for Celastrol Target Identification:

-

Fabrication of Human Proteome Microarray: A microarray is prepared containing thousands of unique, purified human proteins spotted onto a solid support.

-

Synthesis of Biotinylated Celastrol: Celastrol is chemically modified to include a biotin tag for detection.

-

Microarray Incubation: The protein microarray is incubated with the biotinylated celastrol probe.

-

Detection of Binding: The microarray is washed to remove unbound probe, and then incubated with a fluorescently labeled streptavidin. The fluorescence signal at each protein spot is measured, with a positive signal indicating a direct interaction between celastrol and the corresponding protein. Using this method, 69 potential binding partners for celastrol were identified, including Shoc2.

Signaling Pathways and Experimental Workflows

The identified molecular targets of triptolide and celastrol are key components of critical cellular signaling pathways. Understanding how these compounds modulate these pathways provides insight into their therapeutic effects.

Triptolide's Inhibition of the NF-κB Signaling Pathway

Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3][4] Its primary mechanism of transcription inhibition via XPB leads to a downstream blockade of NF-κB-mediated gene expression.

Celastrol's Modulation of the Hsp90 Chaperone Cycle

Celastrol disrupts the function of the Hsp90 chaperone machinery, which is crucial for the stability and activity of numerous client proteins, including many involved in cancer and inflammation. It has been shown to interfere with the Hsp90-Cdc37 interaction, leading to the degradation of client kinases.[5][6][7]

General Workflow for Target Identification using Chemical Proteomics

The following diagram illustrates a generalized workflow for identifying the molecular targets of a natural product using a chemical proteomics approach.

Conclusion

The target identification studies of triptolide and celastrol have significantly advanced our understanding of the molecular basis for the therapeutic effects of Tripterygium wilfordii. Triptolide's covalent modification of XPB provides a clear mechanism for its profound impact on transcription and cellular function. Celastrol's promiscuity, targeting multiple key nodes in cellular signaling, highlights its potential as a modulator of complex disease processes. The experimental strategies detailed in this guide represent the state-of-the-art in natural product target identification and provide a roadmap for future investigations into the mechanisms of action of other bioactive compounds, including this compound. Further research employing these and emerging technologies will be crucial for the continued development of safe and effective therapeutics derived from this potent medicinal plant.

References

- 1. Triptolide: a potent inhibitor of NF-kappa B in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide inhibits transcription factor NF-kappaB and induces apoptosis of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Signaling Pathways of Wilforol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Wilforol C." It is possible that this is a novel or less-studied compound, or that the name is a variant or misspelling of a related molecule from the Tripterygium wilfordii plant, such as Wilforine, Wilforlide, or Triptolide. The following guide is based on the general understanding of signaling pathways commonly modulated by compounds derived from Tripterygium wilfordii and related natural products with anti-inflammatory and anti-cancer properties. This guide will focus on the hypothetical modulation of key signaling pathways that are frequent targets in drug discovery and development.

Core Signaling Pathways Potentially Modulated by this compound

Compounds derived from Tripterygium wilfordii are well-documented for their potent immunosuppressive and anti-inflammatory effects, primarily through the inhibition of critical signaling cascades.[1][2] The primary targets often include the NF-κB, JAK/STAT, and MAPK pathways, which are central regulators of immune responses, inflammation, and cell proliferation.[3][4][5]

Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][6] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.[6][7]

Hypothetical Mechanism of Action of this compound:

Based on related compounds, this compound could potentially inhibit the NF-κB pathway at several key junctures:

-